molecular formula C8H10N2O2 B11774771 2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one

2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one

Cat. No.: B11774771
M. Wt: 166.18 g/mol
InChI Key: HAQKJTYYFJFWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one is a bicyclic heterocyclic compound featuring a fused pyran and pyrimidinone ring system. The methyl group at the 2-position and the partially saturated pyran ring contribute to its unique physicochemical and biological properties. This scaffold is of interest in medicinal chemistry due to its structural similarity to bioactive molecules, particularly in enzyme inhibition and anticancer applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-9-7-2-3-12-4-6(7)8(11)10-5/h2-4H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQKJTYYFJFWSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(COCC2)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methylpyrimidine with an aldehyde in the presence of a catalyst to form the desired pyrano-pyrimidine structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and purity .

Chemical Reactions Analysis

Functionalization Reactions

The methyl group at position 2 and the carbonyl group at position 4 serve as key sites for derivatization:

Reaction Type Reagents/Conditions Products/Applications
Alkylation Alkyl halides, base catalysis2-Alkyl derivatives with enhanced lipophilicity
Acylation Acid chlorides, DMAP4-Acyloxy analogs for bioactivity studies
Nucleophilic Substitution Amines, thiolsAmino- or thioether-functionalized derivatives

For example, reaction with thiophen-2-ylmethylamine introduces a thiophene moiety at the methyl position, yielding analogs with modified electronic profiles .

Ring-Opening and Rearrangement

The pyran ring undergoes selective ring-opening under acidic or oxidative conditions:

  • Acid hydrolysis (e.g., HCl/H₂O) cleaves the ether linkage, generating pyrimidine-diol intermediates.

  • Oxidative cleavage (e.g., KMnO₄) converts the pyran ring into a diketone, enabling further cyclocondensation.

Comparative Reactivity

The compound’s reactivity differs from structurally related heterocycles:

Compound Key Reactivity
Pyrano[2,3-d]pyrimidineLess electrophilic due to absence of 2-methyl
Pyrido[2,3-d]pyrimidineEnhanced aromaticity limits ring-opening
Furo[2,3-d]pyrimidineOxygen lone pairs increase nucleophilic sites

Research Advancements

Recent studies focus on:

  • PARP-1 inhibition : Pyrano-pyrimidine derivatives show promise as PARP-1 inhibitors in anticancer research .

  • Antimicrobial activity : Structural modifications at position 2 improve activity against resistant bacterial strains.

This compound’s modular reactivity positions it as a versatile scaffold in medicinal and materials chemistry. Further exploration of its electrochemical properties and cross-coupling potential could unlock novel applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can effectively inhibit various pathogenic bacteria. For instance:

DerivativeTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL

These findings suggest that modifications to the compound can enhance its antibacterial efficacy against resistant strains.

Antitumor Activity

The compound has also demonstrated promising antitumor activity. In vitro studies on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) revealed significant cytotoxic effects:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These results suggest that this compound and its derivatives may serve as potential candidates for cancer therapy by targeting specific signaling pathways involved in tumor growth.

Synthetic Routes

Several synthetic methods have been developed to produce this compound. A common approach involves the cyclization of 2-amino-4-methylpyrimidine with an aldehyde under acidic conditions. This method can be optimized for yield and purity:

  • Reagents : 2-amino-4-methylpyrimidine, aldehyde
  • Catalyst : Acid catalyst (e.g., acetic acid)
  • Conditions : Reflux for several hours

Study on Antimicrobial Efficacy

A study conducted by researchers at the National Research Centre evaluated the antimicrobial activity of several derivatives of this compound against clinical isolates of resistant bacteria. The results indicated that certain derivatives exhibited potent activity against multidrug-resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa.

Study on Antitumor Activity

In another investigation published in a peer-reviewed journal, the antitumor effects of this compound were assessed using xenograft models in mice. The study demonstrated that treatment with this compound significantly reduced tumor size compared to control groups.

Mechanism of Action

The mechanism of action of 2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with cellular components are essential to fully understand its mechanism .

Comparison with Similar Compounds

Thiopyrano[4,3-d]pyrimidinone Derivatives

A sulfur-containing analog, 2-Methyl-7,8-dihydro-3H-thiopyrano[4,3-d]pyrimidin-4(5H)-one (CAS RN: 284028-90-6), replaces the pyran oxygen with sulfur. Key differences include:

  • Lipophilicity: The thiopyrano derivative has a higher logP value, enhancing membrane permeability but possibly reducing solubility .
  • Synthetic Accessibility: Thiopyrano derivatives often require distinct synthetic routes, such as thioetherification, compared to the oxa-analog’s cyclocondensation methods .

Table 1: Structural Comparison of Pyrano vs. Thiopyrano Derivatives

Property Pyrano Derivative Thiopyrano Derivative
Core Heteroatom Oxygen Sulfur
logP (Predicted) ~1.2 ~1.8
Synthetic Yield* 60-70% (microwave-assisted) 50-55% (conventional routes)

*Synthetic yields vary based on methods .

Thieno[2,3-d]pyrimidinone Derivatives

Thieno[2,3-d]pyrimidinones, such as 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, replace the pyran ring with a thiophene. Key distinctions:

  • Aromaticity : The thiophene ring enhances π-π stacking interactions, improving binding to hydrophobic enzyme pockets (e.g., dihydrofolate reductase) .
  • Biological Activity: Thieno derivatives exhibit potent antimicrobial and antifungal activities, with MIC values ≤1 µg/mL against Candida albicans .
  • Synthesis: Chlorination with POCl₃ or microwave-assisted methods achieve higher yields (75-85%) compared to pyrano derivatives .

Table 2: Bioactivity Comparison

Compound Class Enzyme Inhibition (IC₅₀) Antifungal Activity (MIC)
Pyrano-pyrimidinone 17β-HSD1: ~10 µM Limited data
Thieno-pyrimidinone DHFR: 0.5 µM 0.8 µg/mL (C. albicans)

Substituted Pyrano-pyrimidinones

  • 4-Chlorophenyl Derivative (CAS: 1450790-52-9): Introduction of an electron-withdrawing chloro group increases stability and reactivity in nucleophilic substitutions .
  • 2-(4-Methoxyphenyl) Derivative : The methoxy group enhances solubility via hydrogen bonding but may reduce CNS penetration due to increased polarity .

Table 3: Substituent Effects on Physicochemical Properties

Substituent logP Solubility (mg/mL) Synthetic Yield
2-Methyl (Parent) 1.2 0.5 60%
4-Chlorophenyl 2.1 0.3 55%
4-Methoxyphenyl 0.9 1.2 65%

Biological Activity

2-Methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one is a fused heterocyclic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring both pyran and pyrimidine rings, enhances its reactivity and biological potential. This article explores its biological activities, synthetic routes, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₂O₂. The presence of a methyl group at the 2-position and a carbonyl group at the 4-position contributes to its reactivity and biological properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted the compound's derivatives, particularly compound 7b , which showed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against tested bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

Table: Antimicrobial Activity of Selected Derivatives

CompoundMIC (μg/mL)Target Pathogen
7b0.22 - 0.25Staphylococcus aureus
4aNot specifiedVarious pathogens
5aNot specifiedVarious pathogens

Antitumor Activity

The compound has also been investigated for its anticancer properties. Various studies have reported its effectiveness against different cancer cell lines. For instance, derivatives have shown promising results with GI50 values indicating significant growth inhibition in MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines .

Table: Antitumor Activity of Selected Derivatives

CompoundCell LineGI50 (µM)
Compound AMCF73.79
Compound BNCI-H46012.50
Compound CSF-26842.30

The mechanism of action for this compound involves its interaction with key biological targets. It may inhibit specific enzymes or receptors involved in cancer progression and microbial resistance. Further studies on binding affinities and cellular interactions are crucial for elucidating these mechanisms .

Synthetic Routes

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-4-methylpyrimidine with an aldehyde in the presence of a catalyst to form the desired pyrano-pyrimidine structure . This synthetic flexibility allows for the development of various derivatives with enhanced biological properties.

Case Studies

  • Antimicrobial Evaluation : In vitro studies have shown that certain derivatives significantly inhibit biofilm formation in pathogenic bacteria, suggesting potential applications in treating infections resistant to conventional antibiotics .
  • Anticancer Studies : Multiple studies have screened various derivatives against different cancer cell lines, demonstrating varying degrees of cytotoxicity and growth inhibition . For instance, compound 6 was noted for inducing autophagy in NCI-H460 cells without causing apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-methyl-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving aldehydes, malononitrile, and hydroxylated indole derivatives. Solvent selection is critical: polar aprotic solvents (e.g., acetonitrile) or alcohols (e.g., t-BuOH) enhance cyclization efficiency. For example, a 1:1:1.1 molar ratio of benzaldehyde, 3-hydroxyindole, and malononitrile in acetonitrile yields pyrano-pyrimidinone derivatives with isolated yields >70% after refluxing for 6–8 hours . Acidic or basic catalysts (e.g., p-toluenesulfonic acid) may accelerate intramolecular cyclization .

Q. How can the structural identity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key NMR signals include:

  • ¹H NMR : Downfield protons at δ 7.2–8.0 ppm for aromatic or heteroaromatic protons.
  • ¹³C NMR : Carbonyl signals at δ 165–175 ppm for the pyrimidinone ring.
    Cross-verification with X-ray crystallography (e.g., CCDC deposition) resolves ambiguities in stereochemistry or ring conformations .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

  • Methodological Answer : Screen for anti-inflammatory activity via microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibition assays, as structurally related pyrido-pyrimidinones show IC₅₀ values <1 µM . Use COX-2 selectivity assays to assess cardiovascular safety profiles. For antibacterial studies, employ minimum inhibitory concentration (MIC) tests against Gram-positive pathogens (e.g., S. aureus) using magnesium-doped hydroxyapatite nanocomposites to enhance reaction yields .

Advanced Research Questions

Q. How do substituent modifications on the pyrano-pyrimidinone scaffold influence bioactivity?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., Cl, F) at the 5- or 7-position enhance mPGES-1 inhibition by 2–3 fold .
  • Methylthio groups at the 2-position improve metabolic stability but reduce aqueous solubility.
  • Piperazine or pyrrolidine substitutions increase blood-brain barrier permeability, relevant for CNS-targeted applications .
    Use computational docking (e.g., AutoDock Vina) to predict binding affinities to mPGES-1 or bacterial enzyme targets .

Q. What strategies mitigate low yields in large-scale pyrano-pyrimidinone synthesis?

  • Methodological Answer :

  • Catalyst optimization : Replace homogeneous acids with heterogeneous catalysts (e.g., zeolites or immobilized ionic liquids) to reduce purification steps.
  • Solvent engineering : Use green solvents (e.g., cyclopentyl methyl ether) or microwave-assisted reactions to enhance reaction rates and yields .
  • Byproduct analysis : Monitor intermediates via LC-MS to identify side reactions (e.g., over-alkylation) and adjust stoichiometry .

Q. How can advanced spectral techniques resolve tautomeric ambiguities in the pyrimidinone ring?

  • Methodological Answer :

  • Variable-temperature NMR : Detect tautomeric equilibria (e.g., lactam-lactim) by observing signal splitting at low temperatures (−40°C).
  • IR spectroscopy : Confirm carbonyl stretching frequencies (νC=O) at 1680–1720 cm⁻¹ for the pyrimidinone ring.
  • Solid-state NMR : Differentiate crystalline vs. amorphous forms, which may affect bioavailability .

Q. What computational methods predict the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or pkCSM to estimate logP (optimal range: 1–3), aqueous solubility (ESOL model), and CYP450 inhibition.
  • Molecular dynamics simulations : Assess binding mode stability to mPGES-1 over 100 ns trajectories (e.g., GROMACS).
  • Pharmacophore modeling : Identify critical hydrogen-bond acceptors (e.g., pyrimidinone carbonyl) for target engagement .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.